Cas no 35487-11-7 (ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate)

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a pyrazole core functionalized with a 4-nitrophenyl group at the 5-position and an ethyl ester at the 4-position, offering versatility as a building block for heterocyclic chemistry. Its electron-withdrawing nitro group enhances reactivity in nucleophilic substitution and reduction reactions, making it valuable for constructing more complex structures. The ethyl ester moiety further allows for derivatization via hydrolysis or transesterification. This compound is particularly useful in the development of bioactive molecules, including potential agrochemicals and pharmaceuticals, due to its well-defined reactivity and structural modularity.
ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate structure
35487-11-7 structure
Product Name:ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS No:35487-11-7
MF:C12H11N3O4
MW:261.233442544937
MDL:MFCD08443869
CID:2622445
PubChem ID:22831676
Update Time:2025-06-14

ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
    • MFCD08443869
    • 35487-11-7
    • ETHYL 3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
    • starbld0010092
    • LH0001
    • MDL: MFCD08443869
    • Inchi: 1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14)
    • InChI Key: POTIFIOOEGATLF-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NNC=1C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 261.07495584Da
  • Monoisotopic Mass: 261.07495584Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 101Ų

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ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:35487-11-7)
Order Number:A1182290
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Quantity:10g/5g/2g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):3478.0/2306.0/1525.0/938.0
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Additional information on ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Recent Advances in the Study of Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 35487-11-7)

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 35487-11-7) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its promising therapeutic potential. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future directions.

One of the key areas of interest in recent research has been the synthesis and optimization of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis method for this compound, achieving high yields and purity. The study highlighted the importance of reaction conditions, such as temperature and solvent choice, in optimizing the synthesis process. Furthermore, the researchers explored various structural analogs, revealing that the nitro group at the para position of the phenyl ring plays a critical role in the compound's biological activity.

In terms of biological activity, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has shown promising results as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) reported that the compound exhibited selective COX-2 inhibition with an IC50 value of 1.2 µM, significantly lower than its COX-1 inhibition activity. This selectivity suggests its potential as a lead compound for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another noteworthy application of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is in the field of anticancer research. A 2023 study in the European Journal of Medicinal Chemistry investigated the compound's effects on various cancer cell lines, including breast and lung cancer. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase-3 and -9, along with the inhibition of the PI3K/Akt signaling pathway. These findings suggest its potential as a chemotherapeutic agent, although further in vivo studies are needed to validate its efficacy and safety.

Recent advancements in computational chemistry have also contributed to the understanding of ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate's mechanism of action. Molecular docking studies (Journal of Molecular Graphics and Modelling, 2023) revealed that the compound binds to the active site of COX-2 with high affinity, forming hydrogen bonds with key amino acid residues. These insights are valuable for the rational design of more potent and selective derivatives.

In conclusion, ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS: 35487-11-7) represents a versatile scaffold with significant potential in drug discovery. Recent studies have elucidated its synthesis, biological activities, and mechanisms of action, paving the way for future research and development. Continued exploration of its derivatives and in vivo studies will be crucial to fully realize its therapeutic applications.

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Amadis Chemical Company Limited
(CAS:35487-11-7)
A1182290
Purity:99%/99%/99%/99%
Quantity:10g/5g/2g/1g
Price ($):3478.0/2306.0/1525.0/938.0
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